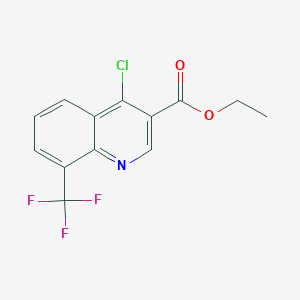

Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClF3NO2/c1-2-20-12(19)8-6-18-11-7(10(8)14)4-3-5-9(11)13(15,16)17/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIGIGQHDHKBPAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=C1Cl)C=CC=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90352388 | |

| Record name | Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31602-11-6 | |

| Record name | Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate CAS number 31602-11-6

An In-Depth Technical Guide to Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate (CAS 31602-11-6): A Keystone Building Block in Modern Drug Discovery

Executive Summary

This compound is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure combines three critical pharmacophoric elements: the proven quinoline scaffold, a metabolically robust trifluoromethyl group, and a synthetically versatile chloro substituent. This guide provides a comprehensive overview of its synthesis, chemical reactivity, and strategic applications, offering field-proven insights for scientists leveraging this powerful intermediate in the design of novel therapeutics.

The Strategic Importance of the Quinoline Scaffold

The quinoline ring system, a fusion of benzene and pyridine rings, is a privileged scaffold in pharmaceutical science.[1][2] Its presence in numerous natural products and FDA-approved drugs underscores its ability to interact with a wide range of biological targets.[2][3][4] Quinoline derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[3]

This compound (CAS: 31602-11-6) represents a modern evolution of this classic core.[5] The molecule is strategically engineered with features that address key challenges in drug design:

-

The 8-(Trifluoromethyl) Group: The -CF₃ group is a bioisostere of a methyl group but possesses profoundly different electronic properties. Its high electronegativity and lipophilicity can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins through unique electrostatic and hydrophobic interactions.[6][7][8]

-

The 4-Chloro Group: This substituent is not merely a static feature; it is a reactive handle for synthetic diversification. The chloro group at the C4 position is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of a wide array of functional groups, particularly amines, to build libraries of potential drug candidates.[9][10]

| Property | Value |

| CAS Number | 31602-11-6 |

| IUPAC Name | This compound |

| Molecular Formula | C₁₃H₉ClF₃NO₂[5][11] |

| Molecular Weight | 303.66 g/mol [5] |

| Appearance | Solid |

Synthesis: A Multi-Step, Logic-Driven Approach

The synthesis of the title compound is a well-defined process rooted in classic heterocyclic chemistry, beginning with the construction of the core quinoline ring system and culminating in a key chlorination step.

Pathway Foundation: The Gould-Jacobs Reaction

The most logical and widely adopted method for constructing the 4-hydroxyquinoline precursor is the Gould-Jacobs reaction, first reported in 1939.[12][13] This powerful reaction sequence builds the quinoline core from an appropriately substituted aniline and a malonic ester derivative.[14][15]

The mechanism proceeds in two key stages:

-

Condensation: A nucleophilic attack from the aniline nitrogen onto diethyl ethoxymethylenemalonate (DEEM), followed by the elimination of ethanol, forms a stable anilidomethylenemalonate intermediate.[12][14]

-

Thermal Cyclization: At high temperatures (typically >250 °C), a 6-electron electrocyclization occurs, leading to the formation of the quinoline ring.[14][16] This step has a significant energy barrier, necessitating the use of high-boiling inert solvents.

Caption: The two-stage mechanism of the Gould-Jacobs reaction.

Protocol 1: Synthesis of the Precursor

This protocol details the synthesis of Ethyl 4-oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate, the immediate precursor to the title compound.

Caption: Workflow for the synthesis of the 4-oxoquinoline precursor.

Step-by-Step Methodology:

-

Reagent Combination: In a round-bottom flask equipped with a reflux condenser, combine 3-(trifluoromethyl)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

-

Initial Condensation: Heat the mixture to 110-130 °C for 1-2 hours to form the anilidomethylenemalonate intermediate. Ethanol is generated as a byproduct.

-

Solvent Exchange: Cool the mixture slightly and remove the ethanol byproduct under reduced pressure. Add a high-boiling inert solvent such as Dowtherm A (approx. 10 mL per gram of aniline).

-

Thermal Cyclization: Heat the reaction mixture to 250 °C for 3-5 hours.[17] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Isolation and Purification: Cool the reaction mixture to room temperature, which will cause the product to precipitate. Add n-hexane to facilitate further precipitation and stir for 15 minutes.[17]

-

Final Product: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield Ethyl 4-oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate as a solid.[17]

Protocol 2: Final Chlorination Step

The conversion of the 4-oxo (or its 4-hydroxy tautomer) group to the 4-chloro group is a standard transformation achieved with a strong chlorinating agent.

Step-by-Step Methodology:

-

Reaction Setup: In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), suspend the dried Ethyl 4-oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate (1.0 eq) in phosphoryl chloride (POCl₃, ~5-10 eq).

-

Heating: Heat the mixture to reflux (approx. 100-110 °C) for 2-4 hours. The mixture should become a clear solution as the reaction progresses.

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This step quenches the excess POCl₃ and precipitates the product.

-

Neutralization & Extraction: Neutralize the acidic aqueous solution with a base (e.g., solid NaHCO₃ or aqueous NaOH) until pH 7-8 is reached. Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product, this compound.

Chemical Reactivity and Synthetic Utility

The primary value of this compound lies in its capacity as a versatile synthetic intermediate. The C4-chloro group is the key site of reactivity.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the quinoline nitrogen and the adjacent carboxylate group strongly activates the C4 position for nucleophilic attack. This allows the chloro group to be readily displaced by a variety of nucleophiles.

Caption: General scheme for SNAr at the C4 position.

General Protocol for Amination:

-

Setup: Dissolve this compound (1.0 eq) in a suitable solvent like ethanol, isopropanol, or DMF.

-

Addition: Add the desired primary or secondary amine (1.2-2.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) if the amine salt is used.

-

Reaction: Heat the mixture to 80-120 °C and monitor by TLC until the starting material is consumed.

-

Isolation: Cool the reaction, remove the solvent under reduced pressure, and purify the residue by column chromatography or recrystallization to obtain the 4-aminoquinoline derivative. This approach is fundamental for synthesizing compounds analogous to known drugs like Chloroquine.[10]

Applications in Drug Discovery

This building block is a cornerstone for accessing novel chemical space in several therapeutic areas:

-

Oncology: Many protein kinase inhibitors feature a substituted quinoline core. The ability to rapidly diversify the C4 position allows for the synthesis of focused libraries to target specific kinases involved in cell proliferation pathways.[1][20]

-

Infectious Diseases: The 4-aminoquinoline scaffold is the hallmark of potent antimalarial agents.[3][21] This intermediate provides a direct route to novel analogs designed to overcome resistance to existing drugs like chloroquine.

-

Antimicrobial Agents: The quinolone core is also central to a class of antibiotics. Derivatives synthesized from this intermediate can be screened for activity against various bacterial and fungal strains.[22][23]

The trifluoromethyl group at the C8 position is particularly valuable, as it can block a common site of metabolic oxidation, potentially increasing the in vivo half-life and bioavailability of the final drug candidates.[6]

Conclusion

This compound is more than a mere chemical; it is a strategic tool for the modern medicinal chemist. Its rational design combines a biologically relevant core with functional groups that confer both desirable physicochemical properties and broad synthetic versatility. The robust and well-understood synthetic pathways to its preparation, coupled with its predictable reactivity, make it an invaluable starting point for the discovery and development of next-generation therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sphinxsai.com [sphinxsai.com]

- 5. This compound - C13H9ClF3NO2 | CSSB00015286776 [chem-space.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ossila.com [ossila.com]

- 10. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chemical-Suppliers | Product Search [chemical-suppliers.eu]

- 12. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 13. Gould-Jacobs Reaction [drugfuture.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. iipseries.org [iipseries.org]

- 16. mdpi.com [mdpi.com]

- 17. Ethyl 4-oxo-8-trifluoromethyl-1,4-dihydroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ETHYL 4-CHLORO-8-FLUOROQUINOLINE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 19. Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. ijppr.humanjournals.com [ijppr.humanjournals.com]

Spectroscopic Characterization of Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate: A Predictive and Comparative Analysis

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate, a halogenated quinoline derivative, represents a class of compounds with significant potential in medicinal chemistry, owing to the diverse biological activities associated with the quinoline scaffold.[1][2][3] The presence of a trifluoromethyl group at the 8-position and a chlorine atom at the 4-position is anticipated to modulate the electronic and pharmacological properties of the molecule.

This technical guide provides an in-depth analysis of the expected spectral characteristics of this compound. As this is a specialized compound, a complete set of publicly available experimental spectral data is not readily accessible. Therefore, this document leverages the expertise of a seasoned application scientist to present a predictive yet scientifically rigorous characterization based on fundamental spectroscopic principles and comparative data from structurally analogous quinoline derivatives.[4][5] This approach is designed to guide researchers in the identification and characterization of this and similar novel compounds.

We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a comprehensive theoretical framework for the structural verification of this compound.

Molecular Structure and Key Features

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The diagram below illustrates the chemical structure and numbering convention for this compound.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical structural information.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to reveal signals corresponding to the aromatic protons on the quinoline ring and the protons of the ethyl ester group. The electron-withdrawing nature of the chloro and trifluoromethyl substituents will significantly influence the chemical shifts of the aromatic protons, generally shifting them downfield.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H-2 | 9.1 - 9.3 | s | - | The proton at the 2-position is adjacent to the nitrogen atom and is deshielded, resulting in a downfield singlet. |

| H-5 | 8.2 - 8.4 | d | 8.0 - 9.0 | This proton is part of the benzo-fused ring and is influenced by the anisotropic effect of the quinoline system. It will appear as a doublet due to coupling with H-6. |

| H-6 | 7.7 - 7.9 | t | 7.0 - 8.0 | H-6 will be a triplet due to coupling with both H-5 and H-7. |

| H-7 | 8.0 - 8.2 | d | 7.0 - 8.0 | H-7 will appear as a doublet due to coupling with H-6. Its chemical shift is influenced by the adjacent trifluoromethyl group. |

| -O-CH₂-CH₃ | 4.4 - 4.6 | q | 7.0 - 7.5 | The methylene protons of the ethyl group are adjacent to the ester oxygen, leading to a downfield quartet due to coupling with the methyl protons. |

| -O-CH₂-CH₃ | 1.4 - 1.6 | t | 7.0 - 7.5 | The terminal methyl protons of the ethyl group will appear as a triplet. |

Note: These predictions are based on the analysis of similar structures. For instance, the ¹H NMR spectrum of Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate shows a singlet for the H-2 proton at a downfield chemical shift and characteristic signals for the ethyl group.[5]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The presence of the electron-withdrawing trifluoromethyl group is expected to result in a quartet for the C-8 carbon due to C-F coupling.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | 165 - 168 | The carbonyl carbon of the ester group appears in the typical downfield region. |

| C-2 | 150 - 152 | This carbon is adjacent to the nitrogen and will be significantly deshielded. |

| C-3 | 125 - 128 | The carbon bearing the carboxylate group. |

| C-4 | 145 - 148 | The carbon attached to the chlorine atom will be deshielded. |

| C-4a | 148 - 150 | A quaternary carbon at the ring junction. |

| C-5 | 128 - 130 | Aromatic carbon. |

| C-6 | 126 - 128 | Aromatic carbon. |

| C-7 | 130 - 132 | Aromatic carbon. |

| C-8 | 122 - 125 (q) | This carbon, attached to the CF₃ group, will appear as a quartet due to coupling with the fluorine atoms. |

| C-8a | 135 - 138 | A quaternary carbon at the ring junction. |

| CF₃ | 120 - 124 (q) | The carbon of the trifluoromethyl group will also be a quartet with a large C-F coupling constant. |

| -O-CH₂- | 62 - 65 | The methylene carbon of the ethyl ester. |

| -CH₃ | 14 - 16 | The methyl carbon of the ethyl ester. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group of the ester, C-Cl bond, C-F bonds, and the aromatic quinoline ring.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| C=O Stretch (Ester) | 1720 - 1740 | Strong |

| C=N Stretch (Quinoline) | 1600 - 1620 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1580 | Medium to Strong |

| C-F Stretch | 1100 - 1300 | Strong |

| C-Cl Stretch | 700 - 800 | Medium to Strong |

| C-O Stretch (Ester) | 1000 - 1300 | Strong |

The strong absorption band for the C=O stretch of the ester is a key diagnostic feature. The C-F stretching vibrations of the trifluoromethyl group are also expected to be prominent and strong.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound, we would expect to see the molecular ion peak and characteristic isotopic patterns due to the presence of chlorine.

Predicted Fragmentation Pattern

The fragmentation of the molecular ion would likely proceed through several key pathways, including the loss of the ethoxy group from the ester, loss of the entire ester group, and fragmentation of the quinoline ring.

Caption: Predicted major fragmentation pathways for this compound in Mass Spectrometry.

Key Predicted m/z Values:

-

Molecular Ion ([M]⁺˙): The molecular ion peak will be observed at an m/z corresponding to the molecular weight of the compound. The presence of chlorine will result in an M+2 peak with an intensity of approximately one-third of the molecular ion peak.

-

[M - 45]⁺: Loss of the ethoxy group (-OCH₂CH₃).

-

[M - 73]⁺: Loss of the entire ethyl carboxylate group (-COOCH₂CH₃).

Experimental Protocols

To obtain the spectral data discussed above, the following generalized protocols should be followed.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Analyze the isotopic pattern for the presence of chlorine.

Conclusion

This in-depth technical guide provides a comprehensive predictive analysis of the NMR, IR, and MS spectral data for this compound. By leveraging fundamental spectroscopic principles and comparative data from analogous compounds, we have established a robust framework for the structural elucidation of this novel molecule. The predicted spectral features and fragmentation patterns detailed herein will serve as a valuable resource for researchers in the synthesis, identification, and characterization of this and related quinoline derivatives. The provided experimental protocols offer a standardized approach to obtaining high-quality spectral data, ensuring the integrity and reliability of the structural assignment.

References

- 1. benthamscience.com [benthamscience.com]

- 2. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ETHYL 4-CHLORO-8-FLUOROQUINOLINE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced world of pharmaceutical research and development, novel molecular entities are the currency of innovation. Among these, quinoline derivatives hold a significant place due to their wide-ranging biological activities. Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate, a halogenated quinoline, is one such compound that presents both immense potential and specific handling challenges. This in-depth technical guide, designed for the discerning scientist, moves beyond a mere recitation of safety protocols to provide a holistic understanding of the causality behind its safe handling, storage, and emergency management.

While a specific Material Safety Data Sheet (MSDS) for this compound (CAS No. 31602-11-6) is not publicly available, this guide synthesizes critical safety information from structurally analogous compounds and established best practices for handling halogenated heterocyclic compounds. The core principle underpinning this guide is proactive risk mitigation, ensuring both personal safety and the integrity of your research.

Compound Profile and Hazard Assessment: An Analog-Based Approach

This compound is a complex molecule with several functional groups that dictate its reactivity and potential toxicity. The quinoline core, the chloro-substituent, and the trifluoromethyl group all contribute to its chemical personality.

A comparative analysis of closely related structures is essential for a robust hazard assessment. For instance, the Safety Data Sheet for Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate states that it is not considered hazardous under the 2012 OSHA Hazard Communication Standard.[1] Conversely, Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate is classified as harmful if swallowed, in contact with skin, or if inhaled.[2] This discrepancy underscores the critical impact of substituent choice on a molecule's toxicological profile and necessitates a cautious approach to handling our target compound.

Based on the available data for analogous compounds and the general properties of halogenated quinolines, we can anticipate the following potential hazards:

-

Skin and Eye Irritation: Halogenated aromatic compounds can be irritating to the skin and eyes upon direct contact.[3]

-

Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory system.[3]

-

Acute Toxicity: While one analogue is not classified as hazardous, the "harmful" classification of another suggests that oral, dermal, and inhalation toxicity should be considered a potential risk.[2]

Table 1: Comparative GHS Classifications of Structural Analogs

| Compound | GHS Hazard Statements | Signal Word | Pictogram |

| Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate | Not Classified as Hazardous[1] | None Required[1] | None Required[1] |

| Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled[2] | Warning[2] | GHS07 (Exclamation Mark) |

| 4-chloro-8-(trifluoromethyl)quinoline | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[3] | Warning[3] | GHS07 (Exclamation Mark) |

This comparative data strongly suggests that treating this compound with a high degree of caution is the most prudent course of action.

Prudent Handling and Engineering Controls: A Multi-Layered Defense

A proactive approach to safety involves a combination of engineering controls, administrative procedures, and personal protective equipment (PPE). The following protocols are designed to minimize exposure during routine laboratory operations.

Engineering Controls: Your First Line of Defense

-

Chemical Fume Hood: All manipulations of the solid compound and its solutions should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

-

Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.

Personal Protective Equipment (PPE): The Last Barrier

Given the potential for skin, eye, and respiratory irritation, a comprehensive PPE strategy is mandatory.

-

Eye and Face Protection: Wear chemical safety goggles with side shields that conform to EN 166 (EU) or NIOSH (US) standards.[3] A face shield should be worn in situations where splashing is a significant risk.

-

Skin Protection:

-

Gloves: Wear chemically resistant gloves, such as nitrile or neoprene. Double-gloving is recommended, especially during prolonged handling or when working with solutions.

-

Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

-

-

Respiratory Protection: For weighing and handling of the solid compound where aerosolization is possible, an N95 respirator or higher is recommended.

Caption: PPE selection workflow for handling the compound.

Step-by-Step Experimental Protocol: Safe Weighing and Solution Preparation

This protocol outlines a safe method for weighing the solid compound and preparing a stock solution.

-

Preparation:

-

Ensure the chemical fume hood is operational and the sash is at the appropriate height.

-

Don all required PPE as outlined in the section above.

-

Prepare a deactivation solution (e.g., 1 M sodium hydroxide) for any contaminated materials.

-

-

Weighing:

-

Place an analytical balance inside the fume hood.

-

Use a disposable weigh boat or weighing paper.

-

Carefully transfer the desired amount of the solid compound to the weigh boat using a clean spatula. Avoid creating dust.

-

-

Solution Preparation:

-

Place a suitable volumetric flask or vial containing the desired solvent in the fume hood.

-

Carefully add the weighed solid to the solvent.

-

Use a small amount of the solvent to rinse the weigh boat and spatula to ensure a complete transfer.

-

Cap the flask or vial and mix until the solid is fully dissolved.

-

-

Cleanup:

-

Dispose of the used weigh boat and any other contaminated disposable materials in a designated hazardous waste container.

-

Wipe down the balance and the work surface in the fume hood with a suitable solvent, followed by a soap and water solution.

-

Remove PPE in the correct order to avoid self-contamination.

-

Wash hands thoroughly with soap and water.

-

Emergency Procedures: Preparedness is Paramount

In the event of an accidental exposure or spill, a swift and informed response is crucial.

First-Aid Measures

-

Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4]

-

Skin Contact: In case of skin contact, immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][5]

-

Eye Contact: If the compound enters the eyes, immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][5]

-

Ingestion: If swallowed, do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Caption: Flowchart for first-aid response to exposure.

Accidental Release Measures

-

Small Spills:

-

Ensure proper PPE is worn.

-

For solid spills, gently sweep up the material to avoid creating dust and place it in a sealed container for disposal.

-

For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

-

-

Large Spills:

-

Evacuate the area and prevent entry.

-

Contact your institution's environmental health and safety department immediately.

-

Storage and Disposal: Ensuring Long-Term Safety

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

-

Disposal: Dispose of the compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Conclusion

The responsible use of novel chemical entities like this compound is fundamental to the advancement of science. By understanding the potential hazards through a comparative analysis of its structural analogs and by rigorously adhering to the multi-layered safety protocols outlined in this guide, researchers can confidently and safely explore the scientific potential of this promising compound. Always remember that a culture of safety is a cornerstone of scientific excellence.

References

Methodological & Application

Application Notes and Protocols for the Derivatization of Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate

Abstract

This document provides a comprehensive technical guide for the chemical derivatization of Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate. This versatile building block is of significant interest to researchers in medicinal chemistry and drug development due to the privileged quinoline scaffold, which is a core component of numerous pharmacologically active agents.[1][2][3][4] The protocols detailed herein focus on the strategic modification of the C4 position, a critical locus for tuning the biological activity of quinoline derivatives.[5][6] We present detailed, step-by-step methodologies for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig amination. The causality behind experimental choices, mechanistic considerations, and best practices for reaction setup, monitoring, work-up, and purification are thoroughly discussed to ensure reliable and reproducible outcomes for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.[1][3] Its derivatives exhibit a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, antimalarial, and anticancer properties.[1][2][4][5] The pharmacological profile of a quinoline-based compound is highly dependent on the nature and position of its substituents.[2][5]

This compound is a particularly valuable starting material for library synthesis and lead optimization. Its key structural features dictate its reactivity and utility:

-

The 4-Chloro Substituent: The chlorine atom at the C4 position is the primary site for derivatization. Its reactivity is significantly enhanced by the electron-withdrawing effect of the endocyclic quinoline nitrogen, making it an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.[6] It also serves as a versatile handle for various palladium-catalyzed cross-coupling reactions.

-

The 8-(Trifluoromethyl) Group: This strongly electron-withdrawing group modulates the electronic properties of the quinoline ring, impacting both reactivity and the physicochemical properties (e.g., lipophilicity, metabolic stability) of the final derivatives.

-

The 3-Ethyl Carboxylate Group: This group also influences the electronic landscape of the molecule and provides an additional site for potential modification, such as hydrolysis to the corresponding carboxylic acid or amidation.

This guide provides robust protocols to exploit the reactivity of the C4-chloro position, enabling the synthesis of diverse libraries of novel quinoline derivatives.

Core Derivatization Strategies: Chemical Principles and Workflow

The derivatization of this compound primarily revolves around replacing the C4-chloro group. The choice of method depends on the desired substituent and the nature of the nucleophile or coupling partner.

Figure 1: Key derivatization pathways for this compound.

Pathway 1: Nucleophilic Aromatic Substitution (SNAr)

This is the most direct method for introducing nitrogen, sulfur, or oxygen nucleophiles at the C4 position.[6] The reaction proceeds via a two-step addition-elimination mechanism, forming a stabilized intermediate known as a Meisenheimer complex. The electron-deficient nature of the quinoline ring, exacerbated by the trifluoromethyl group, makes this pathway particularly efficient.

Causality:

-

Choice of Base: A non-nucleophilic base (e.g., DIPEA, K₂CO₃) is often used to neutralize the HCl generated during the reaction, driving it to completion. For less reactive amines, a stronger base like NaH may be required to pre-form the nucleophile.

-

Choice of Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are ideal as they can solvate the charged intermediate and operate at the elevated temperatures often required for the reaction.

Pathway 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

For the formation of C(sp²)–C(sp²) bonds, the Suzuki-Miyaura coupling is a powerful and versatile tool. It allows for the introduction of a wide array of aryl and heteroaryl moieties.[7][8][9]

Causality:

-

Catalyst System: A palladium(0) source (e.g., Pd(PPh₃)₄) or a combination of a Pd(II) precatalyst (e.g., Pd(OAc)₂) with phosphine ligands is required. The ligand choice is crucial for stabilizing the active catalyst and facilitating the catalytic cycle.

-

Base Requirement: A base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[9]

Pathway 3: Palladium-Catalyzed Buchwald-Hartwig Amination

While SNAr is effective for many amines, the Buchwald-Hartwig amination offers a broader substrate scope, enabling the coupling of less nucleophilic amines, primary amines, and even ammonia equivalents under milder conditions.[10][11][12]

Causality:

-

Ligand Selection: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos). These ligands promote the rate-limiting reductive elimination step, which forms the C-N bond.

-

Base Selection: A strong, non-nucleophilic base, typically a metal alkoxide like sodium tert-butoxide (NaOtBu), is required to deprotonate the amine or the palladium-amine complex within the catalytic cycle.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. The starting material and reagents may be harmful if inhaled, ingested, or absorbed through the skin.

Protocol 1: SNAr with an Aliphatic Amine (e.g., Benzylamine)

This protocol details the synthesis of Ethyl 4-(benzylamino)-8-(trifluoromethyl)quinoline-3-carboxylate.[13]

Materials & Reagents Data

| Reagent | Formula | MW ( g/mol ) | Molarity/Density | Amount (mmol) | Volume/Mass |

| This compound | C₁₃H₉ClF₃NO₂ | 319.67 | - | 1.0 | 320 mg |

| Benzylamine | C₇H₉N | 107.15 | 0.98 g/mL | 1.2 | 131 µL |

| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | 0.74 g/mL | 2.0 | 348 µL |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | - | 5 mL |

Step-by-Step Methodology

-

Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (320 mg, 1.0 mmol).

-

Reagent Addition: Add anhydrous DMF (5 mL) to dissolve the starting material. Sequentially add DIPEA (348 µL, 2.0 mmol) and benzylamine (131 µL, 1.2 mmol) via syringe.

-

Reaction Execution: Heat the reaction mixture to 80-90 °C in an oil bath and stir for 4-6 hours.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The starting material will have a higher Rf than the more polar product.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing 50 mL of water and 50 mL of ethyl acetate.

-

Extraction: Shake the funnel and separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 25 mL).

-

Washing: Combine the organic layers and wash with brine (2 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil/solid by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 9:1 to 7:3) to yield the pure product.

Protocol 2: Suzuki-Miyaura Coupling with an Arylboronic Acid (e.g., 4-methoxyphenylboronic acid)

This protocol details the synthesis of Ethyl 4-(4-methoxyphenyl)-8-(trifluoromethyl)quinoline-3-carboxylate.

Materials & Reagents Data

| Reagent | Formula | MW ( g/mol ) | Molarity/Density | Amount (mmol) | Volume/Mass |

| This compound | C₁₃H₉ClF₃NO₂ | 319.67 | - | 1.0 | 320 mg |

| 4-Methoxyphenylboronic acid | C₇H₉BO₃ | 151.96 | - | 1.5 | 228 mg |

| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | C₇₂H₆₀P₄Pd | 1155.56 | - | 0.05 | 58 mg |

| Sodium Carbonate (Na₂CO₃) | Na₂CO₃ | 105.99 | 2 M (aq. soln) | 3.0 | 1.5 mL |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 | - | - | 8 mL |

| Water (degassed) | H₂O | 18.02 | - | - | 2 mL |

Step-by-Step Methodology

-

Inert Atmosphere: The reaction should be performed under an inert atmosphere (Nitrogen or Argon).

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (320 mg, 1.0 mmol), 4-methoxyphenylboronic acid (228 mg, 1.5 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol).

-

Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add degassed 1,4-dioxane (8 mL) and the degassed 2 M aqueous solution of Na₂CO₃ (1.5 mL, 3.0 mmol) via syringe.

-

Reaction Execution: Heat the mixture to 90-100 °C and stir vigorously for 12-16 hours.

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (40 mL) and filter through a pad of Celite® to remove the palladium catalyst.

-

Extraction: Transfer the filtrate to a separatory funnel, add water (30 mL), and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Washing and Drying: Combine the organic layers, wash with brine (30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the desired biaryl product.

Figure 2: Experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

Protocol 3: Buchwald-Hartwig Amination with a Primary Aryl Amine (e.g., Aniline)

This protocol details the synthesis of Ethyl 4-anilino-8-(trifluoromethyl)quinoline-3-carboxylate.

Materials & Reagents Data

| Reagent | Formula | MW ( g/mol ) | Molarity/Density | Amount (mmol) | Volume/Mass |

| This compound | C₁₃H₉ClF₃NO₂ | 319.67 | - | 1.0 | 320 mg |

| Aniline | C₆H₇N | 93.13 | 1.02 g/mL | 1.2 | 110 µL |

| Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] | C₅₁H₄₂O₃Pd₂ | 915.72 | - | 0.02 | 18 mg |

| XPhos | C₃₃H₄₅P | 476.68 | - | 0.08 | 38 mg |

| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | 96.10 | - | 1.4 | 135 mg |

| Toluene (anhydrous) | C₇H₈ | 92.14 | - | - | 8 mL |

Step-by-Step Methodology

-

Inert Atmosphere: This reaction is highly sensitive to air and moisture. All operations must be conducted under a dry inert atmosphere (Nitrogen or Argon) using Schlenk techniques.

-

Reaction Setup: In a glovebox, add NaOtBu (135 mg, 1.4 mmol), XPhos (38 mg, 0.08 mmol), and Pd₂(dba)₃ (18 mg, 0.02 mmol) to a flame-dried Schlenk tube.

-

Reagent Addition: Remove the tube from the glovebox. Add this compound (320 mg, 1.0 mmol). Evacuate and backfill with inert gas three times.

-

Solvent and Nucleophile: Add anhydrous toluene (8 mL) followed by aniline (110 µL, 1.2 mmol) via syringe.

-

Reaction Execution: Seal the tube and heat the reaction mixture to 100-110 °C in an oil bath for 18-24 hours.

-

Reaction Monitoring: Monitor the reaction by LC-MS for the disappearance of the starting material.

-

Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride solution (10 mL).

-

Extraction: Transfer to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

-

Washing and Drying: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired N-aryl product.

Concluding Remarks

The protocols described provide a robust and versatile framework for the derivatization of this compound. By employing either classical SNAr or modern palladium-catalyzed cross-coupling reactions, researchers can access a wide chemical space of 4-substituted quinolines.[5] The choice of methodology—SNAr for strong nucleophiles, Suzuki for C-C bond formation, and Buchwald-Hartwig for challenging C-N couplings—allows for a rational and efficient approach to library synthesis in drug discovery programs. Careful attention to the reaction parameters, particularly the choice of base, solvent, and catalyst system, is paramount for achieving high yields and purity.

References

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. jddtonline.info [jddtonline.info]

- 5. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Compound ethyl 4-(benzylamino)-8-(trifluoromethyl)quinoline-3-carboxylate -... [chemdiv.com]

Application Notes & Protocols for Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate in Medicinal Chemistry

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate. We delve into its significance as a privileged scaffold, detailing its reactivity and utility in synthesizing potent bioactive molecules, with a primary focus on kinase inhibitors. This guide furnishes field-proven, step-by-step protocols for key chemical transformations and subsequent biological evaluation, underpinned by mechanistic rationale and structure-activity relationship (SAR) insights.

Introduction: A Privileged Scaffold in Drug Discovery

The quinoline core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets.[1][2] Its rigid, bicyclic aromatic structure provides a robust framework for orienting functional groups in three-dimensional space to achieve specific molecular interactions. The title compound, This compound , is a highly versatile building block engineered for modern drug discovery campaigns.

Its strategic value is derived from three key structural features:

-

The 4-Chloro Substituent: This is the primary reactive site for introducing molecular diversity. The chlorine atom is an excellent leaving group for nucleophilic aromatic substitution (SNAr) and serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex biaryl and heteroaryl structures.[3]

-

The 8-Trifluoromethyl (CF₃) Group: This electron-withdrawing group profoundly influences the molecule's physicochemical properties. It enhances metabolic stability by blocking a potential site of oxidative metabolism, increases lipophilicity (improving cell permeability), and can modulate the pKa of the quinoline nitrogen. The CF₃ group can also engage in specific non-covalent interactions with protein targets.

-

The 3-Ethyl Carboxylate Group: This moiety acts as a hydrogen bond acceptor and can be readily hydrolyzed to the corresponding carboxylic acid, providing another point for derivatization, such as amide formation, to further explore the SAR.

These features make the compound an ideal starting point for developing targeted therapies, particularly kinase inhibitors, where the quinoline scaffold has demonstrated exceptional utility.[4][5]

Core Application: Synthesis of Kinase Inhibitors

The quinoline scaffold is frequently employed as a "hinge-binder" in kinase inhibitors, forming critical hydrogen bonds with the backbone of the kinase hinge region, a conserved segment in the ATP-binding pocket.[5] this compound is expertly poised for the synthesis of Type I and Type II kinase inhibitors targeting oncogenic kinases like FLT3, CDKs, and Raf.[6][7][8]

The general strategy involves replacing the 4-chloro group with larger aryl or heteroaryl moieties that can extend into other regions of the ATP-binding site, thereby achieving high potency and selectivity.

Diagram: General Kinase Inhibition Strategy

The following diagram illustrates the conceptual workflow from the starting scaffold to a targeted kinase inhibitor.

Caption: Drug discovery workflow from scaffold to lead optimization.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling at the C4-Position

This protocol describes the palladium-catalyzed coupling of an arylboronic acid to the C4 position, a robust method for generating C-C bonds.[9] The reactivity of aryl halides in Suzuki couplings typically follows the order I > Br > OTf >> Cl.[10] While aryl chlorides are less reactive, modern catalyst systems with electron-rich phosphine ligands enable efficient coupling.

Principle: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the activated boronic acid (boronate), and finally reductive elimination to yield the coupled product and regenerate the catalyst.[3][11] An inert atmosphere is critical to prevent the oxidation of the Pd(0) catalyst.

Reagents & Equipment:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 - 1.5 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 - 0.05 eq)

-

Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 - 3.0 eq)

-

Anhydrous 1,4-dioxane and Water (e.g., 4:1 v/v)

-

Schlenk flask or sealed reaction vial, magnetic stirrer, heating mantle, inert gas line (Argon or Nitrogen)

Step-by-Step Methodology:

-

Reaction Setup: To a Schlenk flask, add this compound, the selected arylboronic acid, Pd(dppf)Cl₂, and the carbonate base.

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.

-

Scientist's Note: This step is crucial for catalyst longevity and reaction efficiency. Pd(0) species are sensitive to oxidation, which deactivates the catalyst.

-

-

Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water) via syringe. The final concentration of the quinoline substrate should be approximately 0.1 M.

-

Reaction: Heat the mixture to 85-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-18 hours).

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 4-aryl-8-(trifluoromethyl)quinoline-3-carboxylate.

Diagram: Suzuki Coupling Experimental Workflow

Caption: Step-by-step workflow for the Suzuki coupling reaction.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with Amines

This protocol is used to install amine-containing side chains at the C4-position, which are often crucial for interacting with solvent or forming salt bridges with amino acid residues in the target protein.

Principle: The electron-deficient quinoline ring, further activated by the 8-CF₃ group, facilitates nucleophilic attack at the C4 position by an amine, leading to the displacement of the chloride ion. The reaction often proceeds without a catalyst but may require heat.

Step-by-Step Methodology:

-

Setup: In a sealed vial, dissolve this compound (1.0 eq) in a polar aprotic solvent like DMSO or N-Methyl-2-pyrrolidone (NMP).

-

Reagent Addition: Add the desired primary or secondary amine (1.5 - 2.0 eq). A non-nucleophilic base like diisopropylethylamine (DIPEA) can be added if the amine salt is used or to scavenge the HCl byproduct.

-

Reaction: Seal the vial and heat to 80-120 °C. Monitor the reaction by TLC or LC-MS (typically 2-12 hours).

-

Work-up: Cool the reaction mixture. Pour it into ice-water to precipitate the product.

-

Purification: Collect the solid by filtration, wash with water, and dry under vacuum. If necessary, the product can be further purified by recrystallization or column chromatography.

Structure-Activity Relationship (SAR) Data

The power of using this compound lies in the ability to systematically probe the SAR by varying the substituent at the C4 position. The following table presents representative data for a hypothetical series of compounds synthesized via Protocol 1 and tested against a target kinase.

| Entry | C4-Substituent (Aryl Group) | Kinase IC₅₀ (nM) | Scientist's Notes |

| 1 | Phenyl | 520 | Baseline activity. Provides a benchmark for comparison. |

| 2 | 4-Methoxyphenyl | 250 | Electron-donating group improves potency, possibly through H-bonding. |

| 3 | 4-Fluorophenyl | 110 | Introduction of a halogen bond acceptor enhances binding affinity. |

| 4 | 3-Aminophenyl | 45 | The amino group can form a key hydrogen bond with the kinase hinge region. |

| 5 | 4-(N-methylpiperazinyl)phenyl | 8 | The basic piperazine moiety improves solubility and forms strong ionic interactions. |

This data is illustrative and serves to demonstrate the principles of SAR analysis.

Protocol 3: In Vitro Kinase Activity Assay (ADP-Glo™)

After synthesizing a library of derivatives, their biological activity must be quantified. The ADP-Glo™ Kinase Assay is a common luminescent-based method to measure kinase activity.

Principle: The assay is performed in two steps. First, the kinase reaction is run, where ATP is converted to ADP. After stopping the reaction, a reagent is added to deplete the remaining ATP. Second, a detection reagent is added to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light. The light signal is proportional to the ADP generated and thus to the kinase activity.

Step-by-Step Methodology:

-

Compound Preparation: Prepare serial dilutions of the synthesized quinoline derivatives in DMSO.

-

Kinase Reaction: In a 384-well plate, add the kinase, its specific substrate peptide, and ATP in a reaction buffer.

-

Inhibition: Add the test compounds (from step 1) to the wells and incubate at room temperature for a specified time (e.g., 60 minutes). Include positive (no inhibitor) and negative (no kinase) controls.

-

ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the unused ATP. Incubate for 40 minutes.

-

Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luminescence reaction. Incubate for 30 minutes.

-

Measurement: Read the luminescence on a plate reader.

-

Data Analysis: Normalize the data to controls and plot the percent inhibition versus compound concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

This compound is a high-value, versatile chemical scaffold for medicinal chemistry. Its well-defined reactive handles allow for predictable and efficient diversification through established synthetic methodologies like Suzuki coupling and SNAr. The protocols and strategic insights provided herein offer a robust framework for researchers to leverage this building block in the design and synthesis of novel, potent, and selective therapeutic agents, particularly in the competitive field of kinase inhibitor development.

References

- 1. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3H-pyrazolo[4,3-f]quinoline hinge binder, a tunable scaffold for development of novel kinase inhibitors against FLT3-driven leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Item - 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR - Purdue University Graduate School - Figshare [hammer.purdue.edu]

- 7. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. Suzuki Coupling [organic-chemistry.org]

Synthetic routes from Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate to API intermediates

An In-Depth Guide to the Synthesis of API Intermediates from Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate

Introduction: The Strategic Value of a Fluorinated Quinoline Scaffold

The quinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] Its rigid, bicyclic aromatic system provides a well-defined three-dimensional orientation for pharmacophoric groups, facilitating precise interactions with biological targets. The incorporation of fluorine atoms, particularly the trifluoromethyl (-CF3) group, further enhances the pharmaceutical potential of these scaffolds. The -CF3 group can significantly modulate key drug properties such as metabolic stability, lipophilicity, and binding affinity, making it a highly sought-after substituent in modern drug design.[2][3][4][5]

This compound stands out as a particularly valuable and versatile starting material for the synthesis of Active Pharmaceutical Ingredient (API) intermediates.[6] Its strategic arrangement of functional groups offers a rich platform for chemical diversification:

-

The C4-Chloro Group: An excellent leaving group, the chlorine atom at the 4-position is highly activated towards nucleophilic aromatic substitution (SNAr) and serves as a prime handle for palladium-catalyzed cross-coupling reactions.[3][7][8]

-

The C8-Trifluoromethyl Group: This strongly electron-withdrawing group influences the reactivity of the quinoline ring and imparts desirable physicochemical properties to the final molecule.[3]

-

The C3-Ethyl Carboxylate Group: This ester functionality provides an additional site for modification, including hydrolysis to a carboxylic acid for amide couplings or reduction to a primary alcohol.

This application note provides a detailed exploration of the principal synthetic routes originating from this key building block, offering field-proven protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Core Synthetic Transformations: Unlocking Molecular Diversity

The strategic functionalization of this compound primarily revolves around three classes of reactions: nucleophilic aromatic substitution at the C4 position, palladium-catalyzed cross-coupling, and manipulation of the C3-ester.

Diagram: Key Synthetic Pathways

Caption: Primary reaction pathways from the starting material.

Nucleophilic Aromatic Substitution (SNAr) at the C4 Position

The displacement of the C4-chloro group is often the most direct method for introducing key pharmacophoric elements. The electron-deficient nature of the quinoline ring, amplified by the C8-trifluoromethyl group, renders the C4 position highly susceptible to attack by nucleophiles. This reaction is fundamental for synthesizing a wide range of 4-aminoquinoline derivatives, a class known for its antimalarial and anticancer activities.[9]

Application: Synthesis of 4-Anilinoquinoline Intermediates

The reaction with substituted anilines is particularly relevant for the synthesis of kinase inhibitors, where the 4-anilinoquinoline scaffold is a common feature, as seen in drugs like Bosutinib.[10][11]

Protocol 1: General Procedure for SNAr with an Aniline

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol, isopropanol, or N,N-Dimethylformamide (DMF).

-

Addition of Nucleophile: Add the desired aniline derivative (1.1 - 1.5 eq.).

-

Acid Catalyst (Optional but Recommended): Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl) or p-toluenesulfonic acid (p-TsOH), to protonate the quinoline nitrogen, further activating the C4 position.

-

Reaction: Heat the mixture to reflux (typically 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-12 hours.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be isolated by filtration. Alternatively, neutralize the mixture with an aqueous base (e.g., NaHCO3 solution) and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes).

| Parameter | Condition | Rationale |

| Solvent | Ethanol, Isopropanol, DMF | Good solubility for reactants; appropriate boiling points. |

| Equivalents | Aniline (1.1 - 1.5 eq.) | A slight excess ensures complete consumption of the starting material. |

| Catalyst | HCl, p-TsOH (catalytic) | Activates the quinoline ring towards nucleophilic attack. |

| Temperature | 80 - 120 °C | Provides sufficient thermal energy to overcome the activation barrier. |

Palladium-Catalyzed Cross-Coupling Reactions

For constructing more complex architectures, particularly those involving new carbon-carbon or carbon-nitrogen bonds with aryl moieties, palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis.[7][12]

A. Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and versatile method for forming biaryl structures by coupling an organohalide with an organoboron compound.[7][13][14] This reaction is critical for synthesizing intermediates where a new aryl or heteroaryl group is required at the C4 position.[15]

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

-

Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid or ester (1.2 - 1.5 eq.), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3, Cs2CO3, 2-3 eq.).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Dioxane/H2O, Toluene/H2O, DMF/H2O 4:1).

-

Reaction: Heat the mixture with vigorous stirring at 80-100 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

-

Work-up and Isolation: Cool the reaction to room temperature and dilute with water. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate in vacuo.

-

Purification: Purify the residue by flash column chromatography on silica gel to afford the desired 4-aryl-8-(trifluoromethyl)quinoline intermediate.

| Parameter | Reagent/Condition | Rationale |

| Catalyst | Pd(PPh3)4, PdCl2(dppf) | Efficiently catalyzes the oxidative addition and reductive elimination steps. |

| Base | K2CO3, Cs2CO3, K3PO4 | Essential for the transmetalation step of the catalytic cycle.[14] |

| Solvent | Dioxane/H2O, Toluene/H2O | The aqueous phase is crucial for dissolving the inorganic base. |

| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation and deactivation of the Pd(0) catalyst. |

B. Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a powerful alternative to SNAr with broader substrate scope and milder conditions.[12][16] It is particularly effective for coupling sterically hindered amines or less reactive aryl chlorides.[17] This reaction is a cornerstone in the synthesis of numerous API intermediates.[18]

Protocol 3: General Procedure for Buchwald-Hartwig Amination

-

Inert Atmosphere: In a glovebox or using Schlenk technique, add a palladium precatalyst (e.g., Pd2(dba)3, 1-2 mol%), a phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K3PO4, 1.5-2.0 eq.) to an oven-dried flask.

-

Reagent Addition: Add this compound (1.0 eq.) and the amine coupling partner (1.1 - 1.3 eq.).

-

Solvent Addition: Add a dry, degassed aprotic solvent such as toluene, dioxane, or THF.

-

Reaction: Seal the flask and heat the mixture to 80-110 °C with stirring. Monitor the reaction's progress by LC-MS.

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine, dry over Na2SO4, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography.

| Parameter | Reagent/Condition | Rationale |

| Catalyst/Ligand | Pd2(dba)3 / XPhos, RuPhos | Bulky, electron-rich phosphine ligands facilitate the key oxidative addition and reductive elimination steps.[17] |

| Base | NaOt-Bu, K3PO4, Cs2CO3 | Deprotonates the amine, forming the active amide nucleophile for the catalytic cycle. |

| Solvent | Toluene, Dioxane (Anhydrous) | Aprotic solvents are required to prevent quenching of the strong base. |

| Atmosphere | Inert (Argon or Nitrogen) | Crucial for maintaining the integrity of the catalyst system. |

Functional Group Interconversion at the C3 Position

The C3-ethyl ester provides a secondary site for diversification, allowing for the synthesis of analogues with different functional groups at this position, such as carboxylic acids or hydroxymethyl groups, which are present in APIs like Mefloquine.[19][20][21]

Diagram: C3-Ester Modifications

Caption: Key transformations of the C3-ester group.

Protocol 4: Ester Hydrolysis to Carboxylic Acid

-

Reaction Setup: Dissolve the quinoline-3-carboxylate starting material (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).

-

Base Addition: Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0 - 5.0 eq.).

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is fully consumed as monitored by TLC.

-

Work-up: Concentrate the mixture to remove the organic solvent (THF). Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether to remove any unreacted ester.

-

Isolation: Carefully acidify the aqueous layer to pH ~3-4 with cold 1N HCl. The carboxylic acid product will typically precipitate out of the solution.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure carboxylic acid.

Protocol 5: Ester Reduction to a Primary Alcohol

-

Inert Atmosphere: To a flame-dried, three-neck flask under an argon atmosphere, add a solution of the quinoline-3-carboxylate (1.0 eq.) in anhydrous THF.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reducing Agent: Slowly add a solution of a strong reducing agent, such as lithium aluminum hydride (LiAlH4) or diisobutylaluminium hydride (DIBAL-H) (1.5 - 2.5 eq.), in THF.[22]

-

Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

-

Quenching: Carefully quench the reaction by slowly adding water, followed by 15% aqueous NaOH, and then more water (Fieser workup for LiAlH4).

-

Isolation: Stir the resulting mixture until a granular precipitate forms. Filter the mixture through Celite, washing the filter cake thoroughly with ethyl acetate.

-

Purification: Dry the filtrate over Na2SO4, concentrate, and purify the crude alcohol by flash column chromatography.

Conclusion

This compound is a high-value, versatile building block for the synthesis of diverse API intermediates. Its strategically positioned functional groups allow for selective and efficient modifications through well-established synthetic methodologies including nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. The ability to further derivatize the C3-ester group adds another layer of complexity and potential for creating novel molecular structures. The protocols and insights provided in this application note serve as a robust foundation for researchers in medicinal chemistry and process development to leverage this powerful scaffold in the discovery and synthesis of next-generation therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. ossila.com [ossila.com]

- 4. jelsciences.com [jelsciences.com]

- 5. jelsciences.com [jelsciences.com]

- 6. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]

- 7. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. tcichemicals.com [tcichemicals.com]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. Synthesis and biological evaluation of the first pentafluorosulfanyl analogs of mefloquine - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: High-Throughput Screening Assays for Substituted Quinoline Libraries

Introduction: The Quinoline Scaffold - A Privileged Structure in Drug Discovery

Quinolines, nitrogen-containing heterocyclic aromatic compounds, represent a "privileged scaffold" in medicinal chemistry.[1][2] Their versatile structure is the foundation for a multitude of natural and synthetic compounds with a broad spectrum of biological activities, including anticancer, antimalarial, antiviral, antibacterial, and anti-inflammatory properties.[2][3][4] The adaptability of the quinoline ring system for chemical modification makes it an exceptional starting point for creating diverse compound libraries aimed at high-throughput screening (HTS) campaigns.[4] HTS allows for the rapid testing of thousands to millions of compounds, making it a cornerstone of modern drug discovery.[5][6][7] This guide provides in-depth technical insights and detailed protocols for conducting HTS assays with substituted quinoline libraries, focusing on identifying and validating novel therapeutic leads.

Pillar 1: The High-Throughput Screening (HTS) Workflow for Quinoline Libraries

A successful HTS campaign is a systematic, multi-step process designed to efficiently sift through large compound libraries to identify validated "hits" with the desired biological activity.[3] This workflow is crucial for minimizing false positives and ensuring that resources are focused on the most promising candidates.

Conceptual HTS Workflow

The process begins with meticulous assay development and validation, proceeds through primary and secondary screening, and culminates in the confirmation of hits that will advance to lead optimization studies.

Caption: A generalized workflow for a high-throughput screening (HTS) campaign.

Pillar 2: Designing Robust HTS Assays for Quinolines

The choice of assay is dictated by the therapeutic target. Substituted quinolines have shown promise in several key areas, each requiring a tailored screening approach.

Application Area 1: Anticancer Activity

Many quinoline derivatives exert cytotoxic effects on cancer cells by modulating critical signaling pathways or inducing apoptosis.[4]

This protocol outlines a method to identify quinoline compounds that reduce cancer cell viability, a common hallmark of anticancer agents. The assay quantifies ATP, an indicator of metabolically active cells.

Causality: A decrease in ATP levels is directly proportional to the loss of cell viability. This luminescent assay is highly sensitive, has a broad dynamic range, and is less prone to interference from colored quinoline compounds than colorimetric assays like the MTT assay.[3]

Materials and Reagents:

-

Cell Line: A549 (non-small cell lung cancer) or MCF-7 (breast cancer).[3]

-

Quinoline Library: 10 mM stock solutions in Dimethyl Sulfoxide (DMSO).

-

Assay Plates: 384-well, white, solid-bottom, sterile, tissue culture-treated plates.

-

Cell Culture Medium: RPMI-1640 with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Viability Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or equivalent.[4]

-

Control Compounds: Staurosporine (positive control), 0.1% DMSO (negative vehicle control).

-

Equipment: Automated liquid handler, luminometer compatible with 384-well plates.

Step-by-Step Methodology:

-